molecular formula C11H10FN3O2 B289522 methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate

methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate

Cat. No. B289522
M. Wt: 235.21 g/mol
InChI Key: QROVHDFKNROHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate, also known as MTFMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTFMT belongs to the class of triazole derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate is not yet fully understood. However, it has been suggested that methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in various biological processes. For example, methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate has also been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth. Additionally, methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate has been reported to exhibit anti-fungal activity by inhibiting the growth of certain fungal strains.

Advantages and Limitations for Lab Experiments

Methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate has several advantages for lab experiments. It is a relatively simple compound to synthesize and has been found to exhibit various therapeutic applications. However, one of the limitations of methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate. One potential area of research is to investigate its potential as an anti-cancer agent. Additionally, further research is needed to fully understand the mechanism of action of methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate and its potential applications in other therapeutic areas. Another area of research is to investigate the use of methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate in combination with other drugs to enhance its therapeutic effects.
Conclusion:
methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-fungal properties. Although further research is needed to fully understand the mechanism of action of methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate and its potential applications, it holds promise as a potential therapeutic agent in various fields.

Synthesis Methods

Methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate can be synthesized by reacting 3-fluorobenzyl chloride with sodium azide to obtain 3-fluorobenzyl azide, which is then reacted with ethyl propiolate to obtain methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate. The synthesis of methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate is a straightforward process and has been reported in several scientific journals.

Scientific Research Applications

Methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate has been found to exhibit various therapeutic applications in scientific research. It has been reported to have anti-inflammatory, anti-tumor, and anti-fungal properties. methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate has also been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, methyl 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate has been reported to have potential as an anti-microbial agent against various bacterial and fungal strains.

properties

IUPAC Name

methyl 1-[(3-fluorophenyl)methyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-17-11(16)10-7-15(14-13-10)6-8-3-2-4-9(12)5-8/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROVHDFKNROHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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